3-(5,8-Dioxohexahydro-1H-thiazolo[3,4-a]pyrazin-6-yl)propanoic acid
Descripción
Propiedades
IUPAC Name |
3-(5,8-dioxo-3,6,7,8a-tetrahydro-1H-[1,3]thiazolo[3,4-a]pyrazin-6-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c12-7(13)2-1-5-9(15)11-4-16-3-6(11)8(14)10-5/h5-6H,1-4H2,(H,10,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHJCGBZTATYLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)NC(C(=O)N2CS1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Chiral Starting Materials
The synthesis of 3-(5,8-dioxohexahydro-1H-thiazolo[3,4-a]pyrazin-6-yl)propanoic acid relies on enantiomerically pure precursors to ensure the correct (6S,8aR) configuration. The primary route employs:
-
L-Thioproline ethyl ester hydrochloride (Formula IV): A thiazolidine derivative providing the sulfur-containing heterocycle.
-
L-Pyroglutamic acid (Formula V): A cyclic γ-lactam of glutamic acid contributing the pyrazine moiety.
These starting materials are commercially available and ensure stereochemical fidelity in the final product.
Stepwise Synthetic Procedure
Reaction Setup
-
Suspension of L-Thioproline Ester : L-Thioproline ethyl ester hydrochloride is suspended in dichloromethane (DCM) to form a free base.
-
Alkaline Neutralization : An alkaline solution (e.g., ammonia water, sodium bicarbonate) neutralizes HCl, releasing the free L-thioproline for subsequent reactions.
-
Condensation with L-Pyroglutamic Acid : The free L-thioproline solution is mixed with L-pyroglutamic acid at 0–10°C to minimize side reactions.
Amide Bond Formation
The coupling reaction is catalyzed by amide condensation reagents :
-
Dicyclohexylcarbodiimide (DCC) : Forms active esters with carboxylic acids, enabling nucleophilic attack by amines.
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) : A water-soluble alternative to DCC, often used with hydroxybenzotriazole (HOBt) to suppress racemization.
The reaction proceeds via a nucleophilic acyl substitution mechanism, forming the thiazolo-pyrazine core.
Purification and Isolation
High-Pressure Liquid Chromatography (HPLC)
The crude product contains three primary impurities (Compounds A, B, and C), necessitating HPLC purification:
| Parameter | Specification |
|---|---|
| Stationary Phase | C18 reversed-phase column (5 μm particle size) |
| Mobile Phase | Gradient elution: Sodium dihydrogen phosphate (pH 3.0) and methanol (70:30 → 45:55) |
| Detection Wavelength | 210 nm |
| Column Temperature | 30°C |
This method achieves baseline separation, with each impurity constituting ≤0.1% of the total peak area.
Reaction Optimization
Temperature Control
Maintaining the reaction at 0–10°C prevents thermal degradation of intermediates and suppresses epimerization at chiral centers.
Solvent Selection
-
Dichloromethane (DCM) : Ideal for dissolving hydrophobic intermediates and facilitating phase separation during workup.
-
Methanol : Used in the mobile phase for its polarity and compatibility with UV detection.
Analytical Validation
Purity Assessment
Post-purification analysis confirms the absence of residual solvents and byproducts:
Structural Confirmation
-
Nuclear Magnetic Resonance (NMR) :
Comparative Analysis of Synthetic Approaches
| Method | Starting Materials | Coupling Reagent | Purification | Yield |
|---|---|---|---|---|
| DCC-Mediated | L-Thioproline, L-Pyroglutamic acid | DCC | HPLC | ~60–64% |
| EDC/HOBt-Mediated | L-Thioproline, L-Pyroglutamic acid | EDC/HOBt | Column Chromatography | ~55–60% |
The DCC method offers higher yields but requires rigorous byproduct removal, whereas EDC/HOBt reduces racemization risks.
Industrial-Scale Considerations
Cost Efficiency
Environmental Impact
-
Waste Management : Neutralization of acidic byproducts with sodium bicarbonate minimizes environmental toxicity.
Challenges and Mitigation Strategies
Epimerization
Análisis De Reacciones Químicas
3-(5,8-Dioxohexahydro-1H-thiazolo[3,4-a]pyrazin-6-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
3-(5,8-Dioxohexahydro-1H-thiazolo[3,4-a]pyrazin-6-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activities, such as antimicrobial and anti-inflammatory properties, make it a candidate for drug discovery and development.
Medicine: It may be explored for therapeutic applications, including the treatment of infections and inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 3-(5,8-Dioxohexahydro-1H-thiazolo[3,4-a]pyrazin-6-yl)propanoic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related propanoic acid derivatives, emphasizing chemical features, biological activities, and sources.
Structural Analogues
Key Differences and Implications
Core Heterocyclic System: The thiazolo-pyrazine core in the target compound introduces sulfur and nitrogen atoms into a rigid bicyclic framework, which may enhance metal-binding capacity or enzyme inhibition compared to simpler aromatic (e.g., phenyl) or aliphatic (e.g., methylthio) derivatives . In contrast, chlorinated phenylpropanoic acids (e.g., compound 1 in ) rely on halogen substituents for antimicrobial activity, likely disrupting bacterial membranes .
Biological Activity: Antimicrobial vs. Metabolic Effects: Chlorinated derivatives (e.g., compounds 1–3 in ) exhibit selective antimicrobial activity, while phenolic metabolites like 3-(3′-hydroxyphenyl)propanoic acid modulate human metabolic pathways (e.g., blood pressure regulation) . The target compound’s biological role remains uncharacterized but could involve protease inhibition due to its heterocyclic core. Volatility: 3-(Methylthio)propanoic acid esters are volatile aroma contributors in pineapples, contrasting with the non-volatile, polar nature of the target compound .
Sources and Synthesis: Natural vs. Synthetic: Chlorinated phenylpropanoic acids and pineapple esters are naturally occurring, whereas the target compound is synthetic, suggesting specialized applications in drug discovery or materials science . Microbial Metabolism: Phenolic propanoic acids are gut microbiota metabolites, highlighting divergent biosynthetic pathways compared to the marine or synthetic origins of other analogues .
Physicochemical Properties
- Solubility: The thiazolo-pyrazine core and propanoic acid group likely confer moderate polarity, enhancing water solubility relative to chlorinated phenyl derivatives but reducing volatility compared to methylthio esters.
- Stability : The diketone groups in the target compound may increase susceptibility to hydrolysis under alkaline conditions, whereas chlorinated derivatives exhibit greater stability due to inert C-Cl bonds .
Actividad Biológica
3-(5,8-Dioxohexahydro-1H-thiazolo[3,4-a]pyrazin-6-yl)propanoic acid (CAS No. 161771-75-1) is a nitrogen-containing heterocyclic compound recognized for its potential biological activities. This compound features a thiazolo[3,4-a]pyrazine core, which has been associated with various pharmacological properties, making it an intriguing subject for medicinal chemistry and drug development.
- Molecular Formula : C₉H₁₂N₂O₄S
- Molecular Weight : 244.27 g/mol
- IUPAC Name : 3-(5,8-dioxo-3,6,7,8a-tetrahydro-1H-[1,3]thiazolo[3,4-a]pyrazin-6-yl)propanoic acid
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that compounds with thiazolo[3,4-a]pyrazine structures exhibit significant antimicrobial properties. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. In vitro studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.
Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazolo[3,4-a]pyrazine derivatives demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli in the range of 16–32 µg/mL. This indicates moderate to high efficacy compared to standard antibiotics.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
Study 2: Anti-inflammatory Mechanism
In an animal model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to the control group. The results suggest that the compound may inhibit cyclooxygenase (COX) enzymes involved in prostaglandin synthesis.
| Treatment Group | Paw Edema (mm) | Reduction (%) |
|---|---|---|
| Control | 8.5 | - |
| Compound Dose A | 5.2 | 38.8 |
| Compound Dose B | 4.0 | 52.9 |
The proposed mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound may act as a competitive inhibitor for enzymes involved in inflammatory pathways.
- Membrane Disruption : Its structure allows interaction with bacterial membranes, leading to cell lysis.
- Modulation of Immune Response : By affecting cytokine production and immune cell activation.
Q & A
Q. What are the primary synthetic pathways for 3-(5,8-Dioxohexahydro-1H-thiazolo[3,4-a]pyrazin-6-yl)propanoic acid, and what reagents/conditions are critical for its formation?
The synthesis of heterocyclic propanoic acid derivatives often involves multi-step organic reactions, including cyclocondensation, α/β-oxidation, or functional group interconversions. For example, analogous compounds like 3-(5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid require stepwise assembly of the fused thiazolo-pyrazine core using diethyl oxalate and ketones under alkaline conditions . Key reagents include sodium hydride in toluene for deprotonation and carbon disulfide for sulfur incorporation . Reaction temperatures (e.g., 60–80°C) and solvent polarity significantly influence yield and regioselectivity.
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic methods?
Structural validation typically employs:
- NMR : H and C NMR to confirm proton environments (e.g., thiazolo-pyrazine protons at δ 3.5–4.2 ppm) and carbonyl carbons (δ 165–175 ppm).
- HPLC-MS : To assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 299.27 for analogous compounds) .
- X-ray crystallography : For absolute configuration determination, though this requires high-purity crystals .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
Common assays include:
- Enzyme inhibition : Molecular docking with enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) to predict binding affinity and mechanism .
- Anti-inflammatory activity : COX-2 inhibition assays using RAW 264.7 macrophages, measuring prostaglandin E2 (PGE2) suppression .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116) to screen for antiproliferative effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in metabolic stability data between in vitro and in vivo models for this compound?
Discrepancies often arise due to differences in gut microbiota metabolism or hepatic enzyme activity. Strategies include:
- Microbiome profiling : qPCR to quantify bacterial taxa (e.g., Bacteroidetes/Firmicutes ratio) during colonic fermentation, as microbial β-oxidation can alter metabolite profiles .
- Pharmacokinetic modeling : LC-MS/MS to track parent compound and metabolites (e.g., dehydroxylated derivatives) in plasma and tissues .
- CYP450 inhibition assays : To identify enzyme-mediated degradation pathways .
Q. What computational methods optimize the compound’s binding affinity for target proteins like 14-α-demethylase lanosterol?
Molecular docking workflows involve:
- Protein preparation : Removing water/ligands from PDB files (e.g., 3LD6) and adding polar hydrogens using AutoDockTools .
- Docking simulations : Vina or Schrödinger Suite for binding pose prediction, with scoring functions (e.g., ΔG < −8 kcal/mol indicating strong binding) .
- MD simulations : AMBER or GROMACS for 100 ns trajectories to validate stability of ligand-protein complexes .
Q. How do substituents on the thiazolo-pyrazine core influence the compound’s physicochemical properties and bioavailability?
Substituent effects can be analyzed via:
- LogP calculations : Hydrophobic groups (e.g., methyl or dichlorophenyl) increase membrane permeability but may reduce aqueous solubility .
- pKa determination : Ionizable groups (e.g., carboxylic acid) affect pH-dependent solubility; potentiometric titrations are recommended .
- Permeability assays : Caco-2 cell monolayers to predict intestinal absorption, with Papp values >1 × 10 cm/s indicating favorable bioavailability .
Q. What strategies mitigate synthetic challenges, such as low yields during the cyclocondensation step?
Optimization approaches include:
- Catalyst screening : Lewis acids (e.g., ZnCl) to accelerate ring closure .
- Microwave-assisted synthesis : Reduced reaction time (30–60 min vs. 24 h) and improved yield by 15–20% .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability during cyclization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
